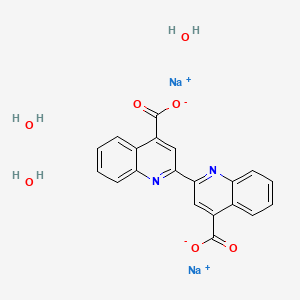
Disodium bicinchoninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium bicinchoninate, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is a chemical compound with the molecular formula C20H10N2Na2O4. It is the disodium salt of bicinchoninic acid, which is composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly for the determination of protein concentration through the bicinchoninic acid (BCA) assay .
準備方法
Synthetic Routes and Reaction Conditions
Disodium bicinchoninate can be synthesized by reacting bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in water and then adding sodium hydroxide to form the disodium salt. The reaction is carried out under alkaline conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified through recrystallization and dried to obtain a stable powder form .
化学反応の分析
Types of Reactions
Disodium bicinchoninate primarily undergoes complexation reactions with metal ions. It forms a stable, intense purple complex with cuprous ions (Cu+), which is the basis for its use in the BCA assay .
Common Reagents and Conditions
The BCA assay involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) under alkaline conditions. This compound then reacts with the cuprous ions to form a purple complex. The reaction conditions typically include an alkaline environment, often achieved using sodium hydroxide or sodium carbonate .
Major Products Formed
The major product formed in the reaction of this compound with cuprous ions is the purple complex, which has a strong absorbance at 562 nm. This complex is used to quantify the concentration of proteins in a solution .
科学的研究の応用
作用機序
The mechanism of action of disodium bicinchoninate involves its ability to chelate cuprous ions. In the BCA assay, proteins reduce cupric ions to cuprous ions under alkaline conditions. This compound then forms a complex with the cuprous ions, resulting in a purple color. The intensity of the color is directly proportional to the protein concentration, allowing for quantitative analysis .
類似化合物との比較
Disodium bicinchoninate is unique in its ability to form a stable, colored complex with cuprous ions, making it highly suitable for protein quantification. Similar compounds include:
Bicinchoninic acid: The parent compound of this compound, which also forms complexes with metal ions but is less soluble in water.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another related compound with similar complexation properties but different solubility and stability characteristics.
This compound stands out due to its water solubility and stability under alkaline conditions, making it more practical for use in various assays .
特性
分子式 |
C20H16N2Na2O7 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate |
InChI |
InChI=1S/C20H12N2O4.2Na.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 |
InChIキー |
FJILMLPAOREGGL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















